molecular formula C11H18O6 B15295267 (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose

(S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose

Cat. No.: B15295267
M. Wt: 246.26 g/mol
InChI Key: BMBVBHLKIDCNMQ-ASNCOOAMSA-N
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Description

(S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose is a complex organic compound with a unique structure that includes multiple protective groups

Preparation Methods

The synthesis of (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose typically involves the protection of the hydroxyl groups of D-galactopyranose. The synthetic route includes the formation of ethylidene and isopropylidene protective groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

(S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex carbohydrate derivatives.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose involves its interaction with specific molecular targets and pathways. The protective groups on the compound can influence its reactivity and interactions with other molecules, making it a valuable tool in studying carbohydrate chemistry and related fields.

Comparison with Similar Compounds

Similar compounds include other protected carbohydrates such as:

  • 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
  • 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose These compounds share similar protective groups but differ in their specific structures and reactivity. The uniqueness of (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose lies in its specific combination of protective groups and its potential applications in various research fields.

Properties

Molecular Formula

C11H18O6

Molecular Weight

246.26 g/mol

IUPAC Name

(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-ol

InChI

InChI=1S/C11H18O6/c1-5-13-4-6-8(14-5)7(12)9-10(15-6)17-11(2,3)16-9/h5-10,12H,4H2,1-3H3/t5-,6?,7-,8?,9+,10+/m0/s1

InChI Key

BMBVBHLKIDCNMQ-ASNCOOAMSA-N

Isomeric SMILES

C[C@H]1OCC2C(O1)[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O

Canonical SMILES

CC1OCC2C(O1)C(C3C(O2)OC(O3)(C)C)O

Origin of Product

United States

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